MAC glucuronide linker-2
描述
MAC glucuronide linker-2 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapies, as they enable the delivery of cytotoxic drugs specifically to cancer cells while minimizing damage to healthy cells .
作用机制
Target of Action
MAC glucuronide linker-2 is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies in the ADCs, which are designed to target specific cells, such as cancer cells .
Mode of Action
This compound acts as a cleavable linker in the structure of ADCs . It connects the antibody to the cytotoxic drug and releases the drug once the ADC has been internalized by the target cell . This cleavage is facilitated by the presence of glycosidase enzymes within the cell .
Biochemical Pathways
The action of this compound affects the pathway of drug delivery in targeted therapies like ADCs . Once the ADC binds to the target cell, it is internalized, and the this compound is cleaved, releasing the cytotoxic drug . This drug then interferes with the cell’s functions, leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are largely determined by the properties of the ADC it is part of . The linker itself is designed to be stable in the bloodstream but cleavable inside target cells .
Result of Action
The result of the action of this compound is the selective delivery of cytotoxic drugs to target cells . By releasing the drug only within these cells, it allows for targeted treatment, reducing harm to healthy cells . This can lead to the death of the target cells, such as cancer cells in the case of ADCs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of glycosidase enzymes in the target cells is necessary for the cleavage and activation of the linker . Additionally, the stability of the linker can be affected by factors such as pH and temperature . Understanding these factors is crucial for optimizing the use of this compound in ADCs .
生化分析
Biochemical Properties
MAC glucuronide linker-2 interacts with various enzymes and proteins during the formation of ADCs . The linker is cleaved by the enzyme β-glucuronidase, which is overexpressed in many tumor cells . This cleavage releases the attached drug, allowing it to exert its cytotoxic effects .
Cellular Effects
The cellular effects of this compound are primarily observed through the action of the ADCs it helps form . Once the linker is cleaved and the drug is released, the drug can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by β-glucuronidase . This cleavage releases the drug from the ADC, allowing it to bind to its target and exert its effects . The specific effects depend on the nature of the drug attached to the linker .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to the stability of the ADCs it forms . The linker is designed to be stable until it reaches the tumor environment, where it is cleaved by β-glucuronidase . This ensures that the drug is only released at the target site, minimizing damage to healthy cells .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been observed in the context of the ADCs it forms . Higher dosages of the ADC lead to a greater release of the drug, potentially leading to increased efficacy but also increased risk of side effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of ADCs . After the ADC is internalized by the target cell, the linker is cleaved by β-glucuronidase, releasing the drug . This is part of the phase II metabolic reactions, which typically act to detoxify and facilitate the excretion of substances .
Transport and Distribution
The transport and distribution of this compound are tied to the ADCs it forms . ADCs are designed to be selectively taken up by cancer cells through receptor-mediated endocytosis . Once inside the cell, the linker is cleaved, releasing the drug .
Subcellular Localization
The subcellular localization of this compound depends on the ADC it is part of . After the ADC is internalized by the cell, it is typically localized in the lysosome, where the acidic environment and presence of β-glucuronidase facilitate the cleavage of the linker .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MAC glucuronide linker-2 involves several steps, starting with the preparation of the glucuronide moiety. This is typically achieved through the esterification of glucuronic acid with methanol, followed by the protection of hydroxyl groups using acetylation. The resulting intermediate is then coupled with an amino-containing compound to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and methanol, with reaction temperatures carefully controlled to prevent degradation of the product .
化学反应分析
Types of Reactions
MAC glucuronide linker-2 primarily undergoes hydrolysis and enzymatic cleavage reactions. The hydrolysis reaction is facilitated by acidic or basic conditions, while enzymatic cleavage is mediated by β-glucuronidase, an enzyme commonly found in lysosomes .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Enzymatic Cleavage: β-glucuronidase enzyme under physiological conditions.
Major Products
The major products formed from these reactions include the free drug and the glucuronic acid moiety. These products are then able to exert their therapeutic effects within the target cells .
科学研究应用
MAC glucuronide linker-2 is widely used in the development of ADCs for cancer therapy. Its cleavable nature allows for the targeted release of cytotoxic drugs within cancer cells, thereby enhancing the efficacy of the treatment while reducing systemic toxicity . Additionally, it has applications in the study of drug delivery systems and the development of new therapeutic agents .
相似化合物的比较
Similar Compounds
Disulfide Cleavable Linkers: These linkers are cleaved by reducing agents within the cell.
Acid Cleavable Linkers: These linkers are cleaved under acidic conditions, such as those found in the tumor microenvironment.
Protease Cleavable Linkers: These linkers are cleaved by specific proteases within the cell
Uniqueness
MAC glucuronide linker-2 is unique due to its reliance on β-glucuronidase for cleavage, which provides a high degree of specificity and reduces off-target effects. This makes it particularly suitable for use in ADCs, where precise drug delivery is crucial .
生物活性
MAC glucuronide linker-2, identified by CAS number 229977-57-5, is a cleavable linker employed in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in enhancing the therapeutic efficacy of ADCs by facilitating targeted drug delivery to cancer cells while minimizing systemic toxicity. This article delves into the biological activity of this compound, highlighting its mechanism of action, case studies, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 455.41 g/mol
- Structure : The structure includes functional groups that enable its role as a cleavable linker in ADCs.
This compound operates through a selective cleavage mechanism facilitated by overexpressed β-glucuronidase in cancer cells. This enzymatic activity enables the release of the cytotoxic payload specifically within the tumor microenvironment, thereby enhancing the therapeutic index of ADCs.
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
- Targeted Delivery : The linker promotes selective drug release in acidic or hypoxic tumor tissues, which are characteristic of many cancers. This specificity reduces off-target effects and enhances drug accumulation at the tumor site .
- In Vitro and In Vivo Efficacy : Studies have demonstrated that ADCs utilizing this compound exhibit superior antiproliferative effects compared to traditional linkers. For instance, ADCs with this linker showed improved cytotoxicity against various cancer cell lines with IC values significantly lower than those observed with non-cleavable linkers .
- Stability and Cleavage Characteristics : The stability of this compound under physiological conditions is critical for its application. Research indicates that it maintains stability until it encounters β-glucuronidase, leading to effective payload release without premature degradation .
Case Studies
Several studies illustrate the effectiveness of this compound in clinical and preclinical settings:
Study 1: Efficacy in Tumor Models
In a study involving human lymphoma xenograft models, ADCs armed with this compound demonstrated significant tumor regression at doses as low as 3 mg/kg. In contrast, traditional linkers required higher doses to achieve similar effects, indicating a more favorable therapeutic profile for the MAC-based conjugates .
Study 2: Comparative Analysis with Other Linkers
A comparative analysis highlighted that ADCs utilizing this compound exhibited a therapeutic index significantly higher than those using conventional linkers such as Val-Cit. The study reported a 50-fold increase in the maximum tolerated dose/minimum effective dose ratio for MAC-based ADCs .
Data Summary Table
Feature | This compound | Traditional Linkers (e.g., Val-Cit) |
---|---|---|
Molecular Weight | 455.41 g/mol | Varies (typically higher) |
IC (Cancer Cell Lines) | Lower | Higher |
Stability | High under physiological conditions | Moderate |
Therapeutic Index | Higher | Lower |
Tumor Regression (mg/kg) | 3 | 15 |
属性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-6-5-12(8-22)7-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZPQJAJSIUIEY-KVIJGQROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。